molecular formula C14H19ClN2O2 B2374684 4-(6-Chloro-5-methylpyridine-3-carbonyl)-2-ethyl-1,4-oxazepane CAS No. 2094263-43-9

4-(6-Chloro-5-methylpyridine-3-carbonyl)-2-ethyl-1,4-oxazepane

Cat. No. B2374684
CAS RN: 2094263-43-9
M. Wt: 282.77
InChI Key: PMUUASBZBXUPTL-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-methylpyridine-3-carbonyl)-2-ethyl-1,4-oxazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'CLOX' and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of CLOX is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in DNA replication and cell division. This leads to the arrest of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
CLOX has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. CLOX has also been shown to have an effect on the central nervous system, where it exhibits anxiolytic and sedative properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CLOX in lab experiments is its potency and selectivity. CLOX has been shown to exhibit potent activity against cancer cells and bacteria, while having minimal toxicity towards normal cells. However, one of the limitations of using CLOX is its solubility. CLOX is poorly soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the research of CLOX. One of the most promising directions is in the development of CLOX-based drugs for the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CLOX and its effects on the immune system and central nervous system. Finally, the development of more efficient synthesis methods for CLOX could lead to its wider use in various fields of research.

Synthesis Methods

The synthesis of CLOX involves the reaction between 6-chloro-5-methylpyridine-3-carboxylic acid and 2-ethyl-1,4-oxazepane in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

CLOX has been extensively studied for its potential applications in various fields of research. One of the most significant applications of CLOX is in the field of medicinal chemistry. CLOX has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)-(2-ethyl-1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-3-12-9-17(5-4-6-19-12)14(18)11-7-10(2)13(15)16-8-11/h7-8,12H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUUASBZBXUPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCCO1)C(=O)C2=CN=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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